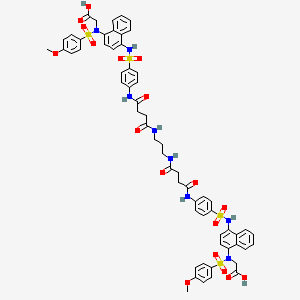
biKEAP1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
biKEAP1 is a unique bivalent inhibitor of the BTB E3 ligase KEAP1. This compound is designed to engage the cellular KEAP1 dimer, leading to the direct release of sequestered NRF2 protein, which results in instant NRF2 activation. This activation promotes the nuclear translocation of NRF2, directly suppressing proinflammatory cytokine transcription .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of biKEAP1 involves the chemical linking of two copies of a monovalent KEAP1 inhibitor. This approach leverages the dimeric nature of KEAP1, which contains two drug-binding sites. The synthetic route typically involves multiple steps, including the formation of amide bonds and sulfonamide linkages under controlled conditions .
Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The process would include purification steps such as crystallization or chromatography to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions: biKEAP1 primarily undergoes binding interactions rather than traditional chemical reactions like oxidation or reduction. It binds to the KEAP1 dimer, leading to the release of NRF2 .
Common Reagents and Conditions: The synthesis of this compound involves reagents such as amine and sulfonyl chloride derivatives. The reactions are typically carried out under mild conditions to prevent degradation of the compound .
Major Products Formed: The major product formed from the synthesis of this compound is the bivalent inhibitor itself, which is designed to engage both binding sites on the KEAP1 dimer .
Scientific Research Applications
biKEAP1 has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Its ability to rapidly activate NRF2 makes it a valuable tool for studying the NRF2 pathway and its role in inflammation and oxidative stress. In medicine, this compound has potential therapeutic applications for conditions involving acute inflammation .
Mechanism of Action
biKEAP1 exerts its effects by binding to the KEAP1 dimer, which leads to the release of the sequestered NRF2 protein. This release promotes the nuclear translocation of NRF2, where it suppresses the transcription of proinflammatory cytokine genes. The molecular targets involved include the KEAP1 dimer and the NRF2 protein .
Comparison with Similar Compounds
Similar Compounds:
- Monovalent KEAP1 inhibitors
- Proteolysis targeting chimera (PROTAC) degraders that target KEAP1
Uniqueness: biKEAP1 is unique in its bivalent nature, which allows it to engage both binding sites on the KEAP1 dimer simultaneously. This results in a more rapid and potent activation of NRF2 compared to monovalent inhibitors .
Properties
Molecular Formula |
C61H60N8O18S4 |
|---|---|
Molecular Weight |
1321.4 g/mol |
IUPAC Name |
2-[[4-[[4-[[4-[3-[[4-[4-[[4-[carboxymethyl-(4-methoxyphenyl)sulfonylamino]naphthalen-1-yl]sulfamoyl]anilino]-4-oxobutanoyl]amino]propylamino]-4-oxobutanoyl]amino]phenyl]sulfonylamino]naphthalen-1-yl]-(4-methoxyphenyl)sulfonylamino]acetic acid |
InChI |
InChI=1S/C61H60N8O18S4/c1-86-42-16-24-46(25-17-42)90(82,83)68(38-60(74)75)54-30-28-52(48-8-3-5-10-50(48)54)66-88(78,79)44-20-12-40(13-21-44)64-58(72)34-32-56(70)62-36-7-37-63-57(71)33-35-59(73)65-41-14-22-45(23-15-41)89(80,81)67-53-29-31-55(51-11-6-4-9-49(51)53)69(39-61(76)77)91(84,85)47-26-18-43(87-2)19-27-47/h3-6,8-31,66-67H,7,32-39H2,1-2H3,(H,62,70)(H,63,71)(H,64,72)(H,65,73)(H,74,75)(H,76,77) |
InChI Key |
FDJKCJCMGLIPES-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)O)C2=CC=C(C3=CC=CC=C32)NS(=O)(=O)C4=CC=C(C=C4)NC(=O)CCC(=O)NCCCNC(=O)CCC(=O)NC5=CC=C(C=C5)S(=O)(=O)NC6=CC=C(C7=CC=CC=C76)N(CC(=O)O)S(=O)(=O)C8=CC=C(C=C8)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



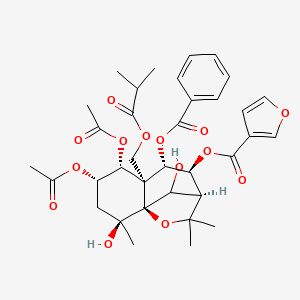
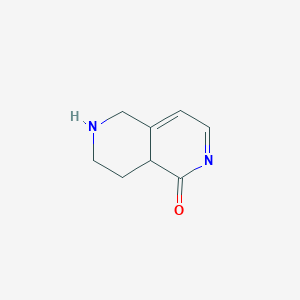

![6-[1,1-Dideuterio-2-[2,2,6,6-tetradeuterio-1-(6-methylpyridazin-3-yl)piperidin-4-yl]ethoxy]-3-ethoxy-1,2-benzoxazole](/img/structure/B15135928.png)
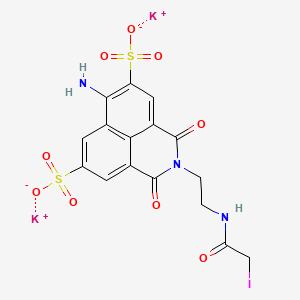
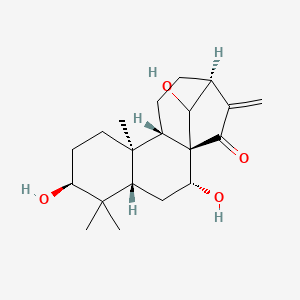
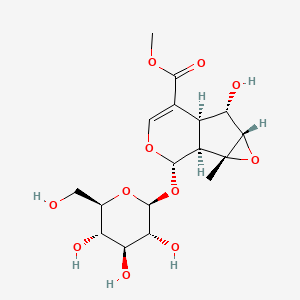
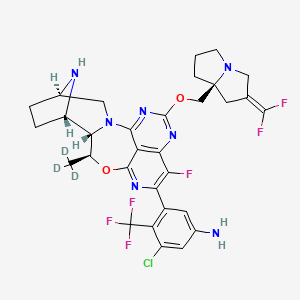
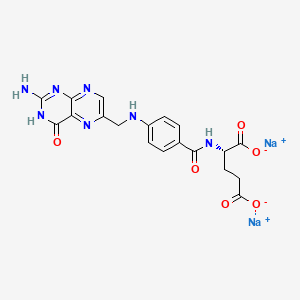
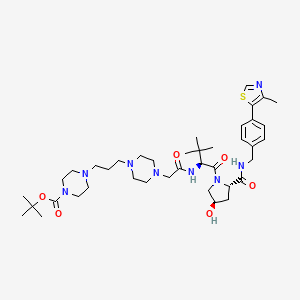
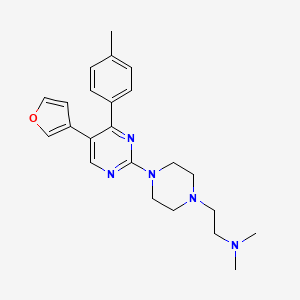

![5-[(E)-4-isothiocyanatobut-1-enyl]sulfinyl-1-phenyltetrazole](/img/structure/B15135996.png)
